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molecular formula C11H19NO2 B2469979 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one CAS No. 1046832-12-5

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Cat. No. B2469979
M. Wt: 197.278
InChI Key: GPCBTAQXTZJOFF-UHFFFAOYSA-N
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Patent
US08178552B2

Procedure details

To a cooled (0-5° C.) mixture of 11 (10.00 g, 41.44 mmol) and water (47 mL) was added 7 N aqueous HCl (47 ml, 331.50 mmol). Cooling bath was then removed and the reaction mixture was stirred at RT overnight. Then, the reaction mixture was basified to pH 9 by dropwise addition of 50% aqueous NaOH while maintaining the internal temperature <35° C. with an ice bath. The mixture was extracted with EtOAc (2×73 mL) followed by CH2Cl2 (2×71 mL). The organic extracts were dried (MgSO4) filtered and concentrated in vacuo to give a white residue that was recrystallised from CH2Cl2/hexane to afford (VII-n) (6.75 g, 83%) as a white crystalline solid; 1H NMR (400 MHz, CDCl3) δ 0.99 (s, 3H), 1.61 (td, J=13.9, 4.3 Hz, 2H), 2.09-2.19 (m, 4H), 2.55-2.65 (m, 6H), 3.74 (t, J=4.6 Hz, 4H).
Name
11
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][C:5]2(OCC[O:6]2)[CH2:4][CH2:3]1.Cl>O>[CH3:1][C:2]1([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][C:5](=[O:6])[CH2:4][CH2:3]1

Inputs

Step One
Name
11
Quantity
10 g
Type
reactant
Smiles
CC1(CCC2(OCCO2)CC1)N1CCOCC1
Name
Quantity
47 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was then removed
ADDITION
Type
ADDITION
Details
Then, the reaction mixture was basified to pH 9 by dropwise addition of 50% aqueous NaOH
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature <35° C. with an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×73 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white residue that
CUSTOM
Type
CUSTOM
Details
was recrystallised from CH2Cl2/hexane
CUSTOM
Type
CUSTOM
Details
to afford (VII-n) (6.75 g, 83%) as a white crystalline solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(CCC(CC1)=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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